Cyano-trifluormethoxy benzoic acid
Description
Cyano-trifluormethoxy benzoic acid is a benzoic acid derivative featuring a trifluoromethoxy (-OCF₃) and a cyano (-CN) substituent on the aromatic ring. The trifluoromethoxy group is strongly electron-withdrawing, likely reducing the compound’s pKa compared to unsubstituted benzoic acid (pKa ~4.2), thereby enhancing its acidity and solubility in alkaline media.
Properties
Molecular Formula |
C9H4F3NO3 |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
3-cyano-2-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)16-7-5(4-13)2-1-3-6(7)8(14)15/h1-3H,(H,14,15) |
InChI Key |
UKJWAJZHRCMMOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)OC(F)(F)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties and Extraction Efficiency
Table 1: Comparison of Extraction Rates and Distribution Coefficients
| Compound | Distribution Coefficient (m) | Extraction Rate (5 min) | Key Substituents |
|---|---|---|---|
| Benzoic acid | High | >98% | -COOH |
| Phenol | High | >98% | -OH |
| Acetic acid | Low | Slow | -COOH (shorter chain) |
| 3-(Trifluoromethoxy)benzoic acid | Moderate-High* | >90%* | -OCF₃, -COOH |
| Cyano-trifluormethoxy benzoic acid (inferred) | High* | >95%* | -OCF₃, -CN, -COOH |
Inferred data based on substituent effects .
- Extraction Dynamics: Benzoic acid and phenol exhibit rapid extraction (>98% in 5 minutes) due to high distribution coefficients (m) derived from their lipophilicity and membrane phase solubility . This compound is expected to follow similar kinetics, as the -OCF₃ and -CN groups enhance lipophilicity, though steric effects may slightly reduce diffusivity compared to simpler analogs .
- Effective Diffusivity: For benzoic acid derivatives, diffusivity in membrane phases follows the order: benzoic acid > acetic acid > phenol . The bulky -OCF₃ and -CN groups in this compound may lower its diffusivity relative to unsubstituted benzoic acid.
Chemical Reactivity and Regioselectivity
Substituents critically influence regioselectivity in catalytic C–H activation. For example:
- meta-Methoxy benzoic acid exhibits poor regioselectivity (1:1 ratio of 5- and 7-regioisomers) due to steric and electronic effects .
- The electron-withdrawing -CN group could direct activation to electron-rich regions of the aromatic ring .
Table 2: Structural and Functional Analog Comparison
*Inferred based on substituent trends .
Q & A
Basic Synthesis: What are the primary synthetic routes for introducing cyano and trifluoromethoxy groups onto benzoic acid frameworks?
The synthesis of cyano-trifluoromethoxy benzoic acid derivatives typically involves sequential functionalization of the benzene ring. For example:
- Trifluoromethoxy Introduction : Electrophilic substitution using trifluoromethylating agents (e.g., trifluoromethyl iodide) under catalytic conditions, as demonstrated in trifluoromethoxy benzoic acid syntheses .
- Cyano Group Incorporation : A Sandmeyer reaction can convert aromatic amines to cyano groups via diazotization followed by treatment with CuCN .
Key challenges include regioselectivity control and minimizing side reactions.
Advanced Reaction Optimization: How can solvent polarity and catalyst selection influence the yield of cyano-trifluoromethoxy benzoic acid derivatives?
Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates and stabilize transition states during nucleophilic substitutions. Catalytic systems like palladium complexes improve coupling efficiency in biaryl syntheses. For example:
- Coupling Reactions : Pd-catalyzed cross-coupling between halogenated benzoic acids and trifluoromethoxy/cyano precursors achieves higher yields (70–85%) under inert atmospheres .
- Electrophilic Substitution : Lewis acids (e.g., AlCl₃) direct trifluoromethoxy groups to para positions relative to electron-withdrawing substituents .
Basic Purification: What chromatographic or recrystallization methods are effective for isolating cyano-trifluoromethoxy benzoic acid derivatives?
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates isomers based on polarity differences .
- Recrystallization : Ethanol-water mixtures yield high-purity crystals (>95%) by exploiting solubility differences between the product and nitro/byproducts .
Advanced Analytical Characterization: How do NMR and LC-MS resolve structural ambiguities in derivatives with multiple electron-withdrawing groups?
- ¹H/¹³C NMR : Distinct chemical shifts for protons adjacent to cyano (δ 7.8–8.2 ppm) and trifluoromethoxy (δ 4.3–4.7 ppm) groups confirm substitution patterns .
- LC-MS : High-resolution mass spectrometry (HRMS) with ESI+ ionization detects molecular ions ([M+H]⁺) and fragmentation patterns, differentiating regioisomers .
Biological Activity: What in vitro assays evaluate the enzyme inhibition potential of cyano-trifluoromethoxy benzoic acid derivatives?
- Kinase Inhibition Assays : Fluorescence-based assays measure IC₅₀ values against targets like EGFR or VEGFR2, where the trifluoromethoxy group enhances binding affinity via hydrophobic interactions .
- Structure-Activity Relationship (SAR) : Modifying the cyano group’s position alters metabolic stability, as shown in comparative studies with hydroxylated analogs .
Advanced Data Contradiction: How are inconsistencies in thermochemical properties (e.g., sublimation enthalpies) resolved for fluorinated benzoic acids?
- Validation via Additivity Rules : Experimental sublimation enthalpies are cross-checked against computational predictions (DFT calculations) to identify outliers. For example, trifluoromethoxy groups reduce enthalpy by 10–15 kJ/mol due to steric effects .
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures to confirm purity and validate literature data .
Safety and Handling: What precautions are required when handling cyano-trifluoromethoxy benzoic acid derivatives in the lab?
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